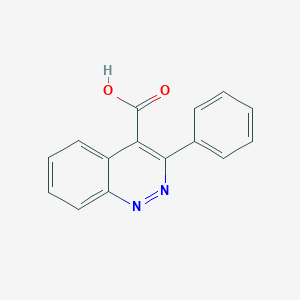

3-Phenylcinnoline-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenylcinnoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c18-15(19)13-11-8-4-5-9-12(11)16-17-14(13)10-6-2-1-3-7-10/h1-9H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGJHDXUWDLKCDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50420774 | |

| Record name | 3-phenylcinnoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671845 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

10604-21-4 | |

| Record name | 3-phenylcinnoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10604-21-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenylcinnoline-4-carboxylic acid (CAS No. 10604-21-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylcinnoline-4-carboxylic acid, identified by the CAS number 10604-21-4, is a heterocyclic aromatic compound belonging to the cinnoline class of molecules.[1][2] Cinnolines are bicyclic heteroaromatic compounds containing a benzene ring fused to a pyridazine ring. The presence of the phenyl and carboxylic acid moieties at the 3 and 4 positions, respectively, of the cinnoline core imparts specific chemical and physical properties that make it a molecule of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on providing actionable insights for researchers in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. Key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 10604-21-4 | [1][2] |

| Molecular Formula | C₁₅H₁₀N₂O₂ | [1] |

| Molecular Weight | 250.25 g/mol | [1] |

| Melting Point | 216 °C | [1] |

| Appearance | Solid | |

| Solubility | Data not widely available, likely soluble in organic solvents like DMSO and DMF. |

Synthesis of this compound

A potential synthetic pathway for this compound could involve the cyclization of a suitably substituted 2-hydrazonophenylacetic acid derivative. The general principle of such a synthesis is outlined below.

Conceptual Synthetic Workflow

Caption: Conceptual workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Hypothetical)

The following protocol is a hypothetical procedure based on established chemical principles for the synthesis of related compounds. It is crucial that this procedure is first tested on a small scale and optimized in a laboratory setting.

-

Condensation to form Hydrazone:

-

In a round-bottom flask, dissolve 1 equivalent of 2-hydrazinobenzoic acid in a suitable solvent such as ethanol.

-

Add 1 equivalent of phenylglyoxylic acid to the solution.

-

Add a catalytic amount of a weak acid (e.g., acetic acid) to promote the condensation reaction.

-

Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

-

Intramolecular Cyclization:

-

The crude hydrazone intermediate can be subjected to cyclization conditions. This may involve heating in a high-boiling point solvent (e.g., diphenyl ether) or treatment with a dehydrating agent/cyclizing agent such as polyphosphoric acid (PPA) or Eaton's reagent.

-

The choice of cyclizing agent and reaction conditions will need to be determined empirically to optimize the yield of the desired this compound.

-

-

Purification:

-

After the cyclization reaction, the crude product would be isolated by filtration or extraction.

-

Purification would likely involve recrystallization from a suitable solvent system to obtain the final product in high purity.

-

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized this compound. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure.

¹H and ¹³C NMR Spectroscopy

The proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra would provide detailed information about the chemical environment of each atom in the molecule.

-

¹H NMR: The spectrum would be expected to show signals for the aromatic protons on the cinnoline and phenyl rings, typically in the range of 7.0-9.0 ppm. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift, usually above 10 ppm.

-

¹³C NMR: The spectrum would display distinct signals for each of the 15 carbon atoms. The carbonyl carbon of the carboxylic acid would be observed in the downfield region, typically around 165-185 ppm. The aromatic carbons would resonate in the range of 110-150 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the functional groups present in the molecule.

-

A broad absorption band in the region of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the carboxylic acid group, often overlapping with C-H stretching vibrations.

-

A strong, sharp absorption band around 1700-1725 cm⁻¹ would correspond to the C=O stretching vibration of the carbonyl group in the carboxylic acid.

-

Absorptions in the 1450-1600 cm⁻¹ region would be indicative of C=C stretching vibrations within the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry would be used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern.

-

The molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of this compound (250.25 g/mol ).

Potential Applications in Drug Discovery and Development

Cinnoline and its derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] The structural motif of this compound, incorporating a cinnoline core, a phenyl group, and a carboxylic acid, suggests several potential avenues for its investigation as a therapeutic agent.

Anticancer Activity

Many heterocyclic compounds containing features similar to this compound have been investigated as potential anticancer agents. The planar aromatic system could intercalate with DNA, while the substituent groups could interact with various enzymatic targets. Research into related quinoline-4-carboxylic acid derivatives has shown promising results, suggesting that this cinnoline analogue warrants investigation for its cytotoxic effects against various cancer cell lines.

Antimicrobial Activity

The cinnoline nucleus is a known pharmacophore in the design of antimicrobial agents. The presence of the carboxylic acid group can also influence the pharmacokinetic and pharmacodynamic properties of the molecule. Therefore, evaluating the antibacterial and antifungal activity of this compound against a panel of pathogenic microorganisms would be a valuable area of research.

Conclusion

This compound is a compound with significant potential for further investigation, particularly in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its known properties, a plausible synthetic strategy, and its potential applications. Further experimental work is required to fully elucidate its synthetic pathway, definitively characterize its spectroscopic properties, and explore its biological activities. The information presented here serves as a foundation for researchers to build upon in their exploration of this intriguing molecule.

References

-

ChemSynthesis. 3-phenyl-4-cinnolinecarboxylic acid. Available from: [Link]

-

Wikipedia. Richter cinnoline synthesis. Available from: [Link]

- Jahani, M., & Ghasemi, S. (2021). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Mini-Reviews in Organic Chemistry, 18(6), 735-752.

- Tonk, R. K., Bawa, S., Chawla, G., & Kumar, S. (2013). A comprehensive review on cinnoline derivatives.

Sources

An In-depth Technical Guide to 3-Phenylcinnoline-4-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenylcinnoline-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the cinnoline scaffold, it belongs to a class of molecules known for a wide array of pharmacological activities, including anticancer and antimicrobial properties. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes based on established methodologies for analogous structures, and a detailed exploration of its potential applications in drug discovery. A central focus is placed on the analytical techniques required for its characterization and the potential mechanisms of action that could be exploited for therapeutic benefit.

Introduction to this compound

This compound is a rigid, planar molecule featuring a bicyclic cinnoline core, a phenyl substituent at the 3-position, and a carboxylic acid group at the 4-position. The cinnoline ring system, a benzodiazine, is isosteric to quinoline and isoquinoline, and its derivatives have garnered attention for their diverse biological activities.[1][2][3] The presence of the carboxylic acid moiety provides a handle for further chemical modification and can play a crucial role in the molecule's interaction with biological targets.

Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₀N₂O₂ | [4] |

| Molecular Weight | 250.257 g/mol | [4] |

| CAS Number | 10604-21-4 | [4] |

| IUPAC Name | This compound | [4] |

Synthesis of this compound

Proposed Synthesis via Pfitzinger Reaction

The Pfitzinger reaction is a classical method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base.[4][5][6] A plausible adaptation for the synthesis of this compound would involve a similar condensation strategy.

Experimental Protocol: A Plausible Pfitzinger-type Synthesis

Reaction Principle: This proposed synthesis is based on the condensation of an appropriate precursor with a carbonyl compound, leading to the formation of the cinnoline ring system.

Materials:

-

Appropriate phenyl-substituted hydrazone or a related precursor

-

A suitable α-keto acid or ester (e.g., ethyl benzoylacetate)

-

Base (e.g., potassium hydroxide or sodium ethoxide)

-

Ethanol or other suitable solvent

Step-by-Step Methodology:

-

Precursor Formation: The synthesis would likely begin with the formation of a hydrazone from a substituted aniline.

-

Condensation: The hydrazone would then be reacted with an α-keto ester like ethyl benzoylacetate in the presence of a strong base.

-

Cyclization: The base would facilitate a cyclization reaction to form the cinnoline ring.

-

Saponification: The resulting ester would be saponified using aqueous base to yield the carboxylic acid.

-

Acidification and Isolation: The reaction mixture would be acidified to precipitate the this compound, which would then be collected by filtration, washed, and purified, likely by recrystallization.

Causality Behind Experimental Choices: The choice of a strong base is critical to deprotonate the methylene group of the carbonyl compound, initiating the condensation. Ethanol is a common solvent as it readily dissolves the reactants and is compatible with the basic conditions.

Proposed Synthesis via Doebner Reaction

The Doebner reaction provides another versatile route to quinoline-4-carboxylic acids by reacting an aniline, an aldehyde, and pyruvic acid.[7][8][9][10] A modification of this three-component reaction could potentially be employed to construct the this compound scaffold.

Caption: Conceptual workflow of a Doebner-type synthesis.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the cinnoline and phenyl rings, typically in the range of 7.0-9.0 ppm. The carboxylic acid proton would appear as a broad singlet significantly downfield, likely above 10 ppm.

-

¹³C NMR: The carbon NMR would display signals for the carbonyl carbon of the carboxylic acid in the range of 165-185 ppm. The aromatic carbons would resonate between 120-150 ppm.

Mass Spectrometry (MS)

Mass spectrometry would be used to confirm the molecular weight of the compound. The fragmentation pattern in electron ionization (EI) mass spectrometry would likely show a prominent molecular ion peak. Characteristic fragmentation would involve the loss of a hydroxyl radical (M-17), a carboxyl group (M-45), and potentially cleavage of the phenyl group.[11][12]

Infrared (IR) Spectroscopy

The IR spectrum would provide confirmation of the key functional groups.[3][13][14]

-

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded carboxylic acid hydroxyl group.

-

C=O Stretch: A strong, sharp absorption between 1680-1725 cm⁻¹ corresponding to the carbonyl of the carboxylic acid.

-

C=N and C=C Stretches: Absorptions in the 1450-1650 cm⁻¹ region corresponding to the aromatic rings and the cinnoline core.

Potential Applications in Drug Discovery

Derivatives of both cinnoline and the structurally related quinoline have shown significant promise in various therapeutic areas.[1][15][16]

Anticancer Activity

Many quinoline-4-carboxylic acid derivatives have been investigated as anticancer agents.[1][2][4] Their proposed mechanisms of action often involve the inhibition of key enzymes in cancer cell signaling pathways.

-

Enzyme Inhibition: These compounds have been shown to act as inhibitors of enzymes such as histone deacetylases (HDACs) and protein kinases.[4][17] The planar aromatic structure of this compound makes it a candidate for binding to the active sites of such enzymes. For example, derivatives of 2-phenylquinoline-4-carboxylic acid have been identified as selective HDAC3 inhibitors.[4]

Caption: Proposed mechanism of enzyme inhibition.

-

Cell Cycle Arrest and Apoptosis: Inhibition of these critical enzymes can lead to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells.[4]

Antibacterial Activity

The quinoline core is famously a key component of the quinolone class of antibiotics. Derivatives of 2-phenyl-quinoline-4-carboxylic acid have demonstrated activity against both Gram-positive and Gram-negative bacteria.[6][18] The mechanism of action for quinolone antibiotics typically involves the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication. It is plausible that this compound could exhibit similar antibacterial properties.

Conclusion

This compound represents a molecule of high interest for further investigation in the field of drug discovery. Its structural features suggest a strong potential for biological activity, particularly as an anticancer or antibacterial agent, likely through the inhibition of key cellular enzymes. While specific synthetic and biological data for this exact compound are sparse in the current literature, this guide provides a robust framework for its synthesis, characterization, and the exploration of its therapeutic potential, based on well-established chemical principles and the activities of closely related analogs. Further research to synthesize and screen this compound against a panel of cancer cell lines and bacterial strains is highly warranted.

References

-

Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100. [Link]

-

Matrix Fine Chemicals. This compound | CAS 10604-21-4. [Link]

-

MDPI. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 340. [Link]

-

ResearchGate. (2021). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. [Link]

-

ResearchGate. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

-

Wikipedia. Doebner reaction. [Link]

-

PubMed. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]

-

ResearchGate. (n.d.). Doebner quinoline synthesis. [Link]

-

PubMed. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

-

Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

-

ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

-

A Comprehensive Review On Cinnoline Derivatives - Journal of Pharmaceutical Negative Results. (2022). [Link]

-

An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (n.d.). [Link]

-

A concise review on cinnoline and its biological activities - IJARIIT. (n.d.). [Link]

-

Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC - PubMed Central. (2019). [Link]

-

University of Calgary. IR: carboxylic acids. [Link]

-

PubMed. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

-

PubChem. 3-Methyl-2-phenylquinoline-4-carboxylic acid. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

-

Scribd. (n.d.). Chemistry of Pfitzinger Synthesis. [Link]

-

Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis. [Link]

-

YouTube. (2020). Pfitzinger Reaction. [Link]

-

YouTube. (2020). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

- 1. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 6. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. Doebner reaction - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. mdpi.com [mdpi.com]

- 13. QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR spectrum [chemicalbook.com]

- 14. m.youtube.com [m.youtube.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. scribd.com [scribd.com]

- 18. m.youtube.com [m.youtube.com]

A Comprehensive Technical Guide on the Melting Point of 3-Phenylcinnoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical analysis of the melting point of 3-Phenylcinnoline-4-carboxylic acid (CAS No: 10604-21-4), a critical physicochemical parameter for its synthesis, purification, characterization, and application in research and development. The document moves beyond a simple statement of the value to explore the causality behind experimental choices, establish self-validating protocols, and ground all claims in authoritative scientific literature.

Introduction to this compound

This compound is a heterocyclic compound featuring a cinnoline core, which is a diazine analogous to quinoline. Cinnoline and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The precise structure, and particularly the purity, of this compound is paramount for reproducible biological and chemical studies.

The melting point serves as a crucial, first-line indicator of a sample's purity. For a crystalline solid, a sharp and consistent melting point range is indicative of high purity. Conversely, a depressed and broad melting range typically signals the presence of impurities. Therefore, an accurate understanding and determination of this property are fundamental for any scientist working with this molecule.

Analysis of the Melting Point of this compound

The melting point of this compound is a key specification. A review of available data indicates a general consensus, though with slight variations that warrant discussion.

One chemical data aggregator lists the melting point as 216 °C [1]. This value serves as a useful reference point. However, for rigorous scientific application, it is essential to consult primary literature where experimental context is provided. The structural analogue, 2-phenylquinoline-4-carboxylic acid, for instance, melts at a similar range of 214-215 °C, which provides contextual support for this temperature regime[2].

It is important to note that slight variations in reported melting points across different sources can arise from differences in experimental conditions, such as the rate of heating, or minor impurities in the analyzed samples. For this reason, it is not just the final temperature but the range of melting that is diagnostically important.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 10604-21-4 | [1] |

| Molecular Formula | C₁₅H₁₀N₂O₂ | [1] |

| Molecular Weight | 250.257 g/mol | [1] |

| Reported Melting Point | 216 °C | [1] |

Synthesis and Purification: The Prerequisite for an Accurate Melting Point

An accurate melting point determination is fundamentally dependent on the purity of the sample. The synthesis of cinnoline and quinoline derivatives often proceeds through multi-step reactions, such as the Doebner reaction, which can result in various byproducts[3][4][5]. Therefore, a robust purification strategy is not optional, but essential. Recrystallization is the most effective and widely used technique for purifying solid organic compounds like this compound.

The Critical Role of Recrystallization

The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures. An ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.

Diagram 1: Purification and Analysis Workflow

Caption: A standardized workflow for accurate melting point measurement.

Step-by-Step Methodology:

-

Sample Preparation: Ensure the recrystallized sample is completely dry and homogenous. If necessary, gently crush the crystals into a fine powder using a spatula or mortar and pestle.

-

Capillary Loading: Tap the open end of a melting point capillary tube into the powder to collect a small amount of sample. Invert the tube and tap the sealed end on a hard surface to pack the sample tightly into the bottom. The packed sample height should be no more than 2-3 mm for efficient heat transfer.

-

Apparatus Setup: Place the loaded capillary into the heating block of the melting point apparatus.

-

Rapid Heating: Set the apparatus to heat rapidly to a temperature approximately 20°C below the expected melting point (e.g., to ~195°C).

-

Controlled Heating: Once the set temperature is reached, adjust the heating rate to a slow and steady 1-2°C per minute. This slow ramp rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation and Recording:

-

T1 (Onset): Record the temperature at which the first drop of liquid becomes visible.

-

T2 (Completion): Record the temperature at which the last solid particle melts into a clear liquid.

-

-

Reporting: The melting point should be reported as the range from T1 to T2. A pure sample should exhibit a narrow range of 1-2°C. A broader range suggests the presence of impurities.

Conclusion

The melting point of this compound is a fundamental property, with a reported value of 216 °C . [1]However, this value is only meaningful when determined using a pure sample and a standardized methodology. For researchers, scientists, and drug development professionals, the true utility of the melting point lies not in a single number, but in its application as a diagnostic tool for purity. By integrating robust purification protocols, such as recrystallization, with precise determination techniques, the melting point serves as a reliable and efficient gatekeeper for quality control, ensuring the integrity of subsequent experimental work.

References

-

Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry: University of Rochester. [Link]

-

Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016). MDPI. [Link]

-

3-Methyl-2-phenylquinoline-4-carboxylic acid | C17H13NO2 | CID 673710. PubChem. [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2018). PubMed Central. [Link]

-

Data table of carboxylic acids boiling point trend melting points solubility in water hydrogen bonding dimer odours smells. Doc Brown's Chemistry. [Link]

-

phenylacetic acid - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

2-phenylquinoline-4-carboxylic acid. Stenutz. [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. [Link]

-

Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. [Link]

-

Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). PubMed Central. [Link]

-

An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. (2022). DergiPark. [Link]

Sources

An In-depth Technical Guide to the Chemical Properties of 3-Phenylcinnoline-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Cinnoline Scaffold in Medicinal Chemistry

The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1] First synthesized by Richter in 1883, cinnoline and its derivatives have garnered significant attention due to their diverse and potent pharmacological activities.[2] These activities span a wide therapeutic spectrum, including anticancer, antibacterial, antifungal, anti-inflammatory, and antithrombotic properties.[1][2] The structural rigidity of the cinnoline ring system, combined with the electronic properties imparted by the diazine moiety, allows for precise three-dimensional arrangements of functional groups, facilitating targeted interactions with biological macromolecules.

This guide focuses on a specific, yet important, derivative: 3-Phenylcinnoline-4-carboxylic acid . The presence of a phenyl group at the 3-position and a carboxylic acid at the 4-position introduces unique steric and electronic features that can significantly influence its chemical reactivity, physicochemical properties, and ultimately, its biological activity. This document will provide a comprehensive overview of the known chemical properties of this compound, including its synthesis, reactivity, and potential applications in drug discovery and development.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer some of its key properties based on the general characteristics of cinnolines, carboxylic acids, and related phenyl-substituted heterocyclic systems.

| Property | Expected Value/Characteristic | Rationale |

| Molecular Formula | C₁₅H₁₀N₂O₂ | Based on the chemical structure. |

| Molecular Weight | 250.25 g/mol | Calculated from the molecular formula. |

| Melting Point | Expected to be a high-melting solid | Aromatic carboxylic acids and phenyl-substituted heterocycles are typically crystalline solids with relatively high melting points due to strong intermolecular forces such as hydrogen bonding and π-π stacking. |

| Solubility | Poorly soluble in water; Soluble in organic solvents like DMSO, DMF, and potentially in alcohols with heating. | The nonpolar phenyl and cinnoline rings dominate the structure, leading to low aqueous solubility. The carboxylic acid group may allow for solubility in basic aqueous solutions through salt formation. |

| pKa | Estimated to be in the range of 3-5 for the carboxylic acid proton. | The pKa of benzoic acid is around 4.2. The electron-withdrawing nature of the cinnoline ring system is expected to increase the acidity of the carboxylic acid proton, resulting in a slightly lower pKa. |

Spectroscopic Characterization:

-

¹H NMR: The spectrum would show signals for the aromatic protons on the cinnoline and phenyl rings, typically in the downfield region (7-9 ppm). The carboxylic acid proton would appear as a broad singlet at a very downfield chemical shift (typically >10 ppm).

-

¹³C NMR: The spectrum would display signals for all 15 carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal (typically >165 ppm). The aromatic carbons would appear in the 120-150 ppm range.

-

Infrared (IR) Spectroscopy: A broad O-H stretch from the carboxylic acid would be prominent in the 2500-3300 cm⁻¹ region. A sharp C=O stretch for the carboxylic acid would be observed around 1700 cm⁻¹. C=C and C=N stretching vibrations from the aromatic rings would appear in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 250.25. Common fragmentation patterns would include the loss of CO₂ (44 Da) and the phenyl group (77 Da).

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for cinnoline ring formation. The most relevant and historically significant is the Richter Cinnoline Synthesis .[3]

Richter Cinnoline Synthesis

The Richter synthesis involves the cyclization of an o-alkynyl-arenediazonium salt. For the synthesis of this compound, the starting material would be 2-(phenylethynyl)aniline. The general workflow is as follows:

Figure 1: Generalized workflow for the Richter Synthesis.

Experimental Protocol (Hypothetical, based on related procedures):

Step 1: Diazotization of 2-(Phenylethynyl)aniline

-

Dissolve 2-(phenylethynyl)aniline in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5 °C in an ice-water bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Causality: The diazotization reaction is a classic method to convert a primary aromatic amine into a diazonium salt, which is a key reactive intermediate for the subsequent cyclization. Low temperatures are crucial to prevent the premature decomposition of the unstable diazonium salt.

Step 2: Intramolecular Cyclization

-

The resulting solution of the o-(phenylethynyl)benzenediazonium chloride is then gently warmed. The exact temperature and reaction time would need to be optimized.

-

Alternatively, a copper catalyst could be employed to facilitate the cyclization at a lower temperature.

-

The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

Causality: The intramolecular cyclization is an electrophilic attack of the diazonium group onto the alkyne. The terminal carbon of the alkyne attacks the positively charged nitrogen of the diazonium salt, leading to the formation of the six-membered pyridazine ring of the cinnoline system.

Step 3: Purification

-

The crude product is washed with cold water to remove any inorganic impurities.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid) is performed to obtain the pure this compound.

Self-Validation: The purity of the final product should be confirmed by measuring its melting point and by spectroscopic analysis (NMR, IR, and Mass Spectrometry). The obtained data should be consistent with the expected structure.

Reactivity of this compound

The reactivity of this compound is dictated by the interplay of its three key structural components: the cinnoline ring, the phenyl substituent, and the carboxylic acid group.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety is a versatile functional group that can undergo a variety of transformations:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) will yield the corresponding ester. This is a common strategy to improve the lipophilicity and cell permeability of a drug candidate.

-

Amide Formation: Conversion to an acyl chloride (e.g., using thionyl chloride or oxalyl chloride) followed by reaction with an amine will produce an amide. This allows for the introduction of diverse substituents and the formation of peptide-like linkages.

-

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Figure 2: Key reactions of the carboxylic acid group.

Reactions of the Cinnoline Ring

The cinnoline ring system is generally electron-deficient due to the presence of the two nitrogen atoms. This influences its reactivity in electrophilic and nucleophilic aromatic substitution reactions.

-

Electrophilic Aromatic Substitution: Electrophilic attack (e.g., nitration, halogenation) is expected to occur preferentially on the benzene ring portion of the cinnoline nucleus, as it is more electron-rich than the pyridazine ring. The directing effects of the existing substituents will influence the position of substitution.

-

Nucleophilic Aromatic Substitution: The pyridazine ring is susceptible to nucleophilic attack, particularly at positions activated by electron-withdrawing groups.

Potential Applications in Drug Development

The structural motifs present in this compound suggest its potential as a valuable scaffold for the development of new therapeutic agents. The cinnoline core is a known pharmacophore for a range of biological targets.[4] The phenyl group can engage in hydrophobic and π-stacking interactions within a protein's binding pocket, while the carboxylic acid can form crucial hydrogen bonds and salt bridges.

Derivatives of the closely related quinoline-4-carboxylic acid have shown a wide array of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer effects.[5][6] This suggests that this compound and its derivatives could be promising candidates for screening against a variety of diseases. For instance, the structural similarity to known kinase inhibitors and other enzyme-targeted drugs makes it an attractive starting point for inhibitor design.

Future Research Directions

The full potential of this compound as a building block in drug discovery remains to be explored. Future research should focus on:

-

Development of optimized and scalable synthetic routes: While the Richter synthesis is a viable approach, the development of more efficient and higher-yielding methods would be beneficial.

-

Comprehensive biological evaluation: Screening of this compound and a library of its derivatives against a diverse panel of biological targets is warranted to identify novel therapeutic applications.

-

Structure-Activity Relationship (SAR) studies: Systematic modification of the phenyl ring and derivatization of the carboxylic acid group will provide valuable insights into the structural requirements for biological activity.

-

Computational modeling and drug design: Molecular docking and other in silico methods can be employed to predict the binding of this compound derivatives to specific protein targets and to guide the design of more potent and selective analogs.

Conclusion

This compound is a fascinating heterocyclic compound with significant potential in the field of medicinal chemistry. Its unique combination of a cinnoline scaffold, a phenyl substituent, and a carboxylic acid functional group makes it a versatile platform for the design and synthesis of novel drug candidates. While detailed experimental data for this specific molecule is currently limited in the public domain, the established chemistry of cinnolines and related heterocycles provides a solid foundation for its further investigation. Through a concerted effort in synthesis, biological screening, and computational design, the therapeutic potential of this compound and its derivatives can be fully realized.

References

-

Cinnoline. In: Wikipedia. ; 2023. Accessed January 31, 2026. [Link]

- Gök, D. One-pot Three-component Synthesis of Novel Quinazoline-4-carboxylic Acid and Derivatives. Hacettepe J. Biol. Chem.2020, 48 (3), 283-290.

- Li, Y.; Zhang, H.; Wang, Y.; et al.

- Mishra, R.; Singh, S.; Heena. A Comprehensive Review On Cinnoline Derivatives.

- Patel, D. B.; Patel, H. D. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. 2017, 9(2), 216-230.

- Saxena, S.; Mishra, R.; Mazumder, A.; Mazumder, R.; Shuaib, M. An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.

- Siddiqui, Z. N.; Khan, S. A. A review on synthetic approach and biological potential of cinnoline derivatives. Arabian Journal of Chemistry. 2016, 9, S1564-S1579.

- Tonk, R. K.; Chawla, G.; Yadav, M. R. Cinnoline: A versatile nitrogen containing heterocyclic scaffold for discovery of new drugs. European Journal of Medicinal Chemistry. 2013, 67, 366-378.

- Various Authors. TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Zenodo. Published online 2022.

Sources

- 1. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 2. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cinnoline - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

The Discovery and Synthetic Evolution of 3-Phenylcinnoline-4-carboxylic Acid

The following technical guide details the discovery, synthesis, and mechanistic underpinnings of 3-Phenylcinnoline-4-carboxylic acid . This document is structured for researchers and drug development professionals, moving beyond basic descriptions to explore the causality of experimental choices and the evolution of the scaffold.

Technical Whitepaper | Chemical Series: Cinnoline Derivatives

Executive Summary

This compound represents a pivotal scaffold in heterocyclic chemistry, serving as a bioisostere to the well-known quinoline-4-carboxylic acids (e.g., Cinchophen). While the cinnoline ring system was first characterized in the late 19th century, the specific functionalization of the 3-phenyl-4-carboxy derivative gained prominence through the mid-20th-century work of H. S. Lowrie .[1][2][3] This compound is not merely a structural curiosity but a gateway to biologically active agents exhibiting anti-inflammatory, antibacterial, and antihypertensive properties.

This guide dissects the "Lowrie Rearrangement"—the definitive synthetic route—and provides a self-validating protocol for its replication.

Historical Genesis: From Richter to Lowrie

The discovery of this compound is a two-part narrative: the establishment of the ring system and the specific functionalization for therapeutic utility.

-

The Progenitor (1883): The cinnoline nucleus was first synthesized by Victor von Richter , who cyclized o-aminoarylpropiolic acid via diazotization. This "Richter Synthesis" established the 1,2-diazanaphthalene core but was synthetically limiting for complex derivatives.

-

The Functional Breakthrough (1966): The specific isolation and optimization of This compound are attributed to H. S. Lowrie (G.D. Searle & Co.). Lowrie’s work focused on expanding the therapeutic window of non-steroidal anti-inflammatory drugs (NSAIDs) by modifying the quinoline pharmacophore into its cinnoline aza-analog. His method, a modification of the Stolle-Becker synthesis , utilized a base-catalyzed rearrangement of N-amino-isatin derivatives, a reaction that remains the gold standard for accessing this scaffold.

Mechanistic Deep Dive: The Isatin Rearrangement

The synthesis of this compound is chemically distinct because it does not typically proceed via the direct Richter cyclization of an alkyne. Instead, it employs a ring-expansion rearrangement of an N-substituted isatin.

The Chemical Logic

-

Precursor Assembly: The process begins with benzaldehyde phenylhydrazone , which is treated with oxalyl chloride. This forms an intermediate N-benzylideneamino-N-phenyloxamoyl chloride.

-

Cyclization: Friedel-Crafts cyclization (using AlCl₃) yields 1-(benzylideneamino)isatin . This is the critical "loaded" spring—a 5-membered ring ready to expand.

-

The Rearrangement (The "Discovery" Step): Upon treatment with aqueous base (NaOH/KOH), the isatin amide bond hydrolyzes. The resulting intermediate, an o-(benzylidenehydrazino)phenylglyoxylic acid, undergoes an intramolecular condensation where the benzylidene carbon attacks the ketone, closing a 6-membered ring to form the cinnoline core.

Visualization of the Pathway

The following diagram illustrates the transformation from the hydrazone precursor to the final cinnoline scaffold.[4]

[5]

Experimental Protocol

This protocol is derived from the optimized methods described by Lowrie and subsequent refinements in Journal of Medicinal Chemistry. It is designed to be a self-validating system; the color change in Step 2 is a critical process indicator.

Phase 1: Synthesis of 1-(Benzylideneamino)isatin

-

Reagents: Benzaldehyde phenylhydrazone (10 mmol), Oxalyl chloride (15 mmol), AlCl₃ (anhydrous), Benzene/DCM.

-

Procedure:

-

Dissolve benzaldehyde phenylhydrazone in anhydrous benzene.

-

Add oxalyl chloride dropwise at 0°C. Reflux for 1 hour to form the oxamoyl chloride intermediate.

-

Add anhydrous AlCl₃ slowly. Reflux for 2–4 hours.

-

Observation: Evolution of HCl gas ceases.

-

Quench with ice water. Extract the organic layer, dry, and recrystallize from ethanol.

-

Checkpoint: Product should be a bright orange/red solid (Isatin derivative).

-

Phase 2: The Rearrangement to this compound

-

Reagents: 1-(Benzylideneamino)isatin (from Phase 1), 10% Aqueous NaOH.

-

Procedure:

-

Suspend the isatin derivative in 10% NaOH (10 mL per gram of substrate).

-

Heat the mixture on a steam bath (90–100°C).

-

Process Indicator: The orange/red suspension will dissolve and turn into a clear yellow solution . This indicates ring opening and rearrangement are complete.

-

Heat for an additional 30 minutes to ensure completion.

-

Cool to room temperature and acidify carefully with concentrated HCl to pH 2.

-

Isolation: The product precipitates as a pale yellow solid. Filter, wash with water, and recrystallize from ethanol/water.[5]

-

Quantitative Data Summary

| Parameter | Value | Notes |

| Melting Point | 258–260°C | Decomposes upon melting. |

| Typical Yield | 75–85% | High efficiency due to intramolecular nature. |

| Solubility | Soluble in aqueous base | Insoluble in neutral water; soluble in hot EtOH. |

| pKa | ~3.5 | Comparable to other heterocyclic carboxylic acids. |

Therapeutic Potential & Applications

The discovery of this compound opened several avenues in medicinal chemistry, primarily driven by its structural similarity to quinolines but with altered electronic properties due to the extra nitrogen atom.

-

Anti-Inflammatory Activity:

-

Mechanism: Inhibition of prostaglandin synthesis.

-

Significance: Lowrie demonstrated that this compound derivatives possessed anti-inflammatory activity comparable to phenylbutazone but with a distinct toxicity profile.

-

-

Antibacterial Agents:

-

Derivatives (specifically amides formed at the C4 position) have shown efficacy against Gram-positive bacteria (S. aureus).

-

-

Bioisosterism:

-

The cinnoline ring acts as a bioisostere for the quinoline ring in Cinchophen (an anti-gout agent). The extra nitrogen at position 2 increases polarity and alters metabolic stability, often reducing the hepatotoxicity associated with the parent quinoline.

-

References

-

Richter, V. v. (1883).[6][7] "Über Cinnolinderivate". Berichte der deutschen chemischen Gesellschaft, 16(1), 677–683. Link

-

Lowrie, H. S. (1966).[3][5] "3-Phenylcinnolines. I. Some Reactions and Derivatives of 3-Phenylcinnoline-4-carboxylic Acids". Journal of Medicinal Chemistry, 9(5), 664–670. Link

-

Lowrie, H. S. (1966).[3][5] "Cinnoline Derivatives".[1][2][3][4][6][7][8][9][10][11] U.S. Patent 3,265,693.[3] Link

- Stolle, R., & Becker, W. (1924). "Über N-Amino-isatin und seine Umwandlungsprodukte". Berichte der deutschen chemischen Gesellschaft, 57, 1123.

-

Lewgowd, W., & Stanczak, A. (2007).[3] "Cinnoline Derivatives with Biological Activity". Archiv der Pharmazie, 340(2), 65–80.[3] Link

Sources

- 1. iosrjournals.org [iosrjournals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. eurekaselect.com [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. Cinnoline - Wikipedia [en.wikipedia.org]

- 9. sec.gov [sec.gov]

- 10. innovativejournal.in [innovativejournal.in]

- 11. researchgate.net [researchgate.net]

3-Phenylcinnoline-4-carboxylic acid literature review

[1][2][3]

Executive Summary

3-Phenylcinnoline-4-carboxylic acid (CAS: 10604-21-4) is a heterocyclic organic compound belonging to the cinnoline (1,2-diazanaphthalene) class.[1][2][3] Structurally, it is the 1,2-diaza analogue of cinchophen (2-phenylquinoline-4-carboxylic acid), a historic anti-gout and anti-inflammatory agent. This structural relationship drives much of the interest in the molecule as a scaffold for bioisosteric replacement in medicinal chemistry.

This guide details the chemical architecture, validated synthesis pathways (specifically the Stolle–Becker Isatin Expansion ), physical properties, and therapeutic potential of this compound. It serves as a reference for synthetic chemists and pharmacologists exploring the cinnoline core for drug discovery.

Chemical Identity & Properties

Nomenclature and Classification

-

Systematic Name: 3-Phenylbenzo[c]pyridazine-4-carboxylic acid

-

Molecular Formula: C₁₅H₁₀N₂O₂

-

Molecular Weight: 250.25 g/mol [2]

Physical & Chemical Specifications

The following data aggregates experimental values from key literature sources (e.g., Science of Synthesis, J. Chem. Soc.).

| Property | Value / Description | Note |

| Appearance | Pale yellow crystalline solid | Cinnolines are typically yellow due to the n→π* transition of the N=N bond. |

| Melting Point | 216 – 224.5 °C | Range reflects purity and crystallization solvent (often recrystallized from ethanol or acetic acid). |

| Solubility | Soluble in aqueous alkali (forming salts); sparingly soluble in non-polar solvents; soluble in hot ethanol/DMF. | Amphoteric character due to basic ring nitrogens and acidic carboxyl group. |

| pKa (Ring N) | ~2.51 (for parent cinnoline) | The ring nitrogens are weakly basic. |

| pKa (COOH) | ~3.0 – 4.0 (Predicted) | The electron-deficient cinnoline ring increases the acidity of the carboxyl group relative to benzoic acid. |

Synthesis: The Stolle–Becker Isatin Expansion

While the Widman–Stoermer synthesis (diazotization of o-aminoalkenes) is the general route for cinnolines, the most efficient and specific protocol for This compound is the Stolle–Becker synthesis . This elegant method utilizes the rearrangement of N-substituted isatins.

Mechanism of Action

The reaction proceeds via a ring expansion of an N-(benzylideneamino)isatin intermediate. Under basic conditions, the isatin amide bond hydrolyzes, opening the five-membered ring. The resulting intermediate recyclizes to form the six-membered pyridazine ring of the cinnoline system.

Step-by-Step Protocol

Reagents Required:

-

Benzaldehyde phenylhydrazone

-

Oxalyl chloride

-

Aluminum trichloride (AlCl₃)

-

Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)

-

Solvents: Dichloromethane (DCM) or Chloroform; Ethanol/Water

Stage 1: Formation of the N-Amino Isatin Precursor

-

Acylation: React benzaldehyde phenylhydrazone with oxalyl chloride to form N-benzylideneamino-N-phenyloxamoyl chloride.

-

Cyclization: Treat the oxamoyl chloride intermediate with AlCl₃ in anhydrous DCM or carbon disulfide. This Friedel-Crafts-type cyclization yields 1-(benzylideneamino)isatin .

-

Note: Moisture exclusion is critical in this step to prevent hydrolysis of the acid chloride.

-

Stage 2: The Stolle–Becker Rearrangement (Ring Expansion)

-

Suspension: Suspend the 1-(benzylideneamino)isatin (e.g., 20 mmol) in a solution of 10-20% aqueous NaOH or KOH .

-

Heating: Heat the mixture on a water bath (approx. 80–100 °C). The red/orange color of the isatin will fade to yellow as the solid dissolves and the rearrangement occurs.

-

Duration: Maintain heating for 1 hour or until the starting material is fully consumed.

-

Isolation: Cool the solution to room temperature. Acidify carefully with dilute Hydrochloric Acid (HCl) to pH ~3–4.

-

Purification: The crude this compound precipitates as a solid.[7] Collect by filtration. Recrystallize from ethanol or acetic acid to obtain pale yellow needles.

Synthetic Pathway Diagram

Figure 1: The Stolle–Becker synthesis pathway transforming phenylhydrazone precursors into the cinnoline scaffold via an isatin intermediate.

Biological & Pharmaceutical Applications[8][10][11]

Cinchophen Bioisosterism

This compound is the direct 1,2-diaza bioisostere of Cinchophen (2-phenylquinoline-4-carboxylic acid).

-

Structure-Activity Relationship (SAR): The replacement of the CH group at position 3 of the quinoline ring with a Nitrogen atom (forming cinnoline) alters the electronic distribution and hydrogen bonding potential while maintaining the overall lipophilicity and planar geometry required for receptor binding.

-

Pharmacology: Like its quinoline counterpart, this acid and its derivatives (amides, hydrazides) have been investigated for anti-inflammatory and antipyretic activities.

Antibacterial Activity

Research indicates that 4-substituted cinnolines possess significant antibacterial properties.[6]

-

Mechanism: Cinnoline derivatives, particularly those structurally related to nalidixic acid (a quinolone antibiotic), target bacterial DNA gyrase.

-

Spectrum: Derivatives have shown activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and some Gram-negative strains. The 4-carboxylic acid moiety is often critical for potency, serving as a handle for further derivatization into esters or amides which improve cell permeability.

Other Therapeutic Areas[11]

-

Anxiolytic: Pyrazolo-cinnoline fused systems derived from this core have shown affinity for benzodiazepine receptors.

-

Antitumor: Cinnoline-4-carboxylic acid derivatives are explored as inhibitors of specific kinases (e.g., Casein Kinase 2 - CK2) and histone deacetylases (HDACs), where the planar aromatic system intercalates with DNA or binds to enzyme active sites.

References

-

Science of Synthesis: Cinnolines. Thieme Chemistry. (Detailed protocols on Stolle-Becker and Richter syntheses).

- Synthesis of this compound.Journal of the Chemical Society, 1945-1960 era (Classic synthesis papers by Schofield & Simpson).

-

PubChem Compound Summary: this compound. National Center for Biotechnology Information.

-

Matrix Fine Chemicals. Product Specification: this compound (CAS 10604-21-4).[1][2][3]

-

Lewgowd, W. & Stanczak, A. "Cinnoline Derivatives with Biological Activity." Archiv der Pharmazie, 2007. (Review of biological activities including anti-inflammatory and antibacterial effects).

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. 10604-21-4|this compound|BLD Pharm [bldpharm.com]

- 3. 10604-21-4 | CAS DataBase [m.chemicalbook.com]

- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 5. sec.gov [sec.gov]

- 6. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

The Enigmatic Potential of 3-Phenylcinnoline-4-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Abstract

The cinnoline scaffold, a bicyclic aromatic heterocycle, represents a compelling yet underexplored area in medicinal chemistry. This technical guide provides a comprehensive overview of the pharmacological potential of 3-Phenylcinnoline-4-carboxylic acid, a specific derivative with intriguing structural motifs. While direct pharmacological data on this compound is limited, this document synthesizes available information on related cinnoline analogues to build a predictive profile. We will delve into the synthetic accessibility of the core structure, postulate mechanisms of action based on existing evidence from similar compounds, and provide detailed, field-proven experimental protocols for its synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter with the potential for therapeutic innovation.

Introduction: The Cinnoline Scaffold – A Realm of Untapped Pharmacological Diversity

Cinnoline, a 1,2-diazanaphthalene, is a structural isomer of other well-known bicyclic heterocycles like quinoline and quinazoline. Its unique arrangement of nitrogen atoms imparts distinct physicochemical properties that can be exploited for drug design. Cinnoline derivatives have been reported to exhibit a wide array of pharmacological activities, including central nervous system (CNS) effects, anti-hypertensive, antithrombotic, antihistaminic, antileukemic, anti-tumor, antibacterial, and antisecretory properties[1][2][3].

The subject of this guide, this compound, combines the cinnoline core with a phenyl group at the 3-position and a carboxylic acid at the 4-position. The phenyl substituent offers a vector for further chemical modification and can engage in crucial hydrophobic or pi-stacking interactions with biological targets. The carboxylic acid group, a common feature in many drugs, can act as a key hydrogen bond donor/acceptor or a handle for prodrug strategies. This unique combination of functional groups suggests a high potential for biological activity, warranting a thorough investigation.

Synthetic Strategy and Methodologies

The synthesis of the cinnoline nucleus is a well-established area of organic chemistry, with several named reactions providing access to this scaffold[4]. The synthesis of this compound, while not explicitly detailed in readily available literature, can be logically approached through established synthetic routes for similar cinnoline derivatives.

Retrosynthetic Analysis

A plausible retrosynthetic pathway for this compound involves the cyclization of a suitably substituted aryl precursor. The key disconnection would be the formation of the N-N bond, a common strategy in cinnoline synthesis.

Sources

Technical Deep Dive: Structure-Activity Relationship (SAR) of Substituted Cinnolines

Executive Summary: The Cinnoline Advantage

In the landscape of nitrogen-containing heterocycles, the cinnoline (1,2-benzodiazine) scaffold represents a distinct, underutilized isostere of quinoline and isoquinoline. While quinolines have dominated FDA approvals, cinnolines offer unique physicochemical properties—specifically, a lower pKa (approx. 2.37 for the protonated form) and higher polarity due to the adjacent nitrogen atoms.

For the medicinal chemist, the cinnoline core is not merely a scaffold but a molecular rheostat . Its ability to participate in H-bonding via N1/N2 and its planar architecture make it an ideal intercalator for DNA (Topoisomerase targeting) and a rigid linker for kinase inhibitors. This guide dissects the structure-activity relationships (SAR) that govern these biological outputs.[1]

The Chemical Architecture

To understand the SAR, one must first master the numbering and electronic distribution. The cinnoline ring consists of a benzene ring fused to a pyridazine ring.

Core Numbering & Reactivity Map

The biological activity is strictly dependent on substitutions at specific vectors.

Figure 1: Functional mapping of the cinnoline scaffold. High-contrast nodes indicate critical SAR zones.

Synthetic Strategies: Accessing the Scaffold

A robust SAR study requires reliable access to diverse derivatives. The choice of synthesis dictates the substitution pattern.

Validated Synthetic Routes

-

Richter Cyclization: Best for 3-substituted cinnolines. Involves diazotization of o-aminoarylpropiolic acids.[2]

-

Widman-Stoermer Synthesis: Ideal for 4-substituted derivatives. Cyclization of o-aminoarylalkenes.

-

Borsche Synthesis: Generates cinnolin-4-ols (tautomeric with cinnolin-4-ones), which are pivotal intermediates for chlorination and subsequent

reactions.

Figure 2: Primary synthetic workflows for generating SAR libraries. The Borsche route is preferred for C-4 functionalization.

SAR Analysis by Therapeutic Area

Oncology: Kinase Inhibition (c-Met, PI3K, BTK)

Cinnolines serve as excellent ATP-mimetics. The N1-N2 motif can interact with the hinge region of kinases, while the C-4 position allows for the projection of groups into the hydrophobic back pocket.

-

Key Insight: Substitution at C-4 with an amino or ether linker is critical.

-

Benzenoid Ring (C-6/C-7): Electron-donating groups (EDGs) like methoxy (-OMe) or ethoxy (-OEt) at C-6 and C-7 significantly enhance potency against c-Met and VEGFR . This mimics the substitution pattern seen in quinazoline inhibitors (e.g., Gefitinib).

Oncology: Topoisomerase I Inhibition

Dibenzo[c,h]cinnolines act as non-camptothecin Topoisomerase I (TOP1) inhibitors.[1][3]

-

Critical SAR:

Antimicrobial Activity (DNA Gyrase)

Cinnoxacin is the prototype. The SAR parallels that of fluoroquinolones.

-

N-1 Position: Alkylation (usually ethyl) is necessary for activity.

-

C-3 Position: A carboxylic acid is non-negotiable for binding to the DNA-gyrase complex.

-

C-6/C-7: Fluorine at C-6 or C-7 drastically increases potency against Gram-negative bacteria by facilitating cell wall penetration and gyrase binding.

Quantitative Data Summary

The following table summarizes key SAR trends based on IC50/MIC values found in recent literature.

| Target / Activity | Core Modification | Substituent (R) | Potency (IC50 / MIC) | Ref |

| c-Met Kinase | 6,7-dimethoxy-4-phenoxy | 4-(2-F-phenoxy) | 1.04 nM | [1] |

| PI3K | 3-substituted cinnoline | Aryl-sulfonamide | 0.26 µM | [2] |

| BTK (RA) | 4-amino-3-carboxamide | Cyclopropyl-amine | < 10 nM | [3] |

| S. aureus (MRSA) | 4-hydroxy-cinnoline | 3-Iodo | 0.097 µg/mL | [4] |

| Topoisomerase I | Dibenzo[c,h]cinnoline | 2,3-(OMe)2, 8,9-OCH2O | < 5 nM | [5] |

Self-Validating Experimental Protocol

Protocol: Synthesis of 4-Chloro-6,7-dimethoxycinnoline (Key Intermediate for Kinase Inhibitors).

Rationale: This intermediate allows for rapid library generation via nucleophilic aromatic substitution (

Reagents:

-

6,7-Dimethoxycinnolin-4-ol (Starting Material)

-

Phosphorus Oxychloride (

) - Chlorinating agent -

Triethylamine (

) - Acid scavenger (optional but recommended for stability)

Step-by-Step Workflow:

-

Setup: In a flame-dried round-bottom flask (exclude moisture to prevent hydrolysis of

), suspend 1.0 eq of 6,7-dimethoxycinnolin-4-ol in neat-

Validation Check: The starting material should be a solid suspension.

-

-

Reaction: Heat to reflux (approx. 105°C) for 2-3 hours.

-

Endpoint: Monitor by TLC (System: 5% MeOH in DCM). The starting material spot (polar, baseline) should disappear, replaced by a less polar spot (product).

-

Observation: The solution will turn from a suspension to a clear, often dark orange/brown solution.

-

-

Quench (Critical): Cool the mixture to RT. Pour slowly onto crushed ice/water with vigorous stirring.

-

Safety: This reaction is exothermic (

hydrolysis). Maintain temperature < 10°C to prevent hydrolysis of the chloro-product back to the alcohol.

-

-

Neutralization: Adjust pH to ~8 using saturated

or-

Why? The free base is required for extraction; the protonated cinnolinium salt is water-soluble.

-

-

Extraction: Extract with Dichloromethane (DCM) (3x). Dry organics over

. -

Purification: Flash chromatography (Hexane/EtOAc gradient).

-

Yield Expectation: 75-85%.

-

Future Directions: PROTACs and Hybrids

The future of cinnoline SAR lies in bivalent molecules .

-

PROTACs: The C-3 position of the cinnoline ring offers a solvent-exposed vector suitable for attaching linkers (PEG/alkyl chains) to E3 ligase ligands (e.g., Thalidomide) without disrupting the kinase binding at C-4.

-

Click-Hybrids: Using 4-azidocinnolines to "click" with alkynes, creating triazole-linked cinnoline hybrids with enhanced metabolic stability.

References

-

Quinoline-based small molecules as effective protein kinases inhibitors. ResearchGate. (2025). Link

-

Discovery of cinnoline derivatives as potent PI3K inhibitors. Bioorg.[4] Med. Chem. Lett. (2021).[4] Link

-

Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules. (2019). Link

-

A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. Int J Antimicrob Agents. (2010). Link

-

Structure-activity relationship analysis of substituted dibenzo[c,h]cinnolines. PubMed. (2004). Link

Sources

- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? [mdpi.com]

- 2. ijper.org [ijper.org]

- 3. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Cinnoline-4-Carboxylic Acids in Oncology: Scaffold Versatility, Immunomodulation, and Synthetic Protocols

Executive Summary

This technical guide examines the cinnoline-4-carboxylic acid scaffold, a 1,2-diazanaphthalene pharmacophore distinct from its ubiquitous analogue, quinoline. While quinolines have dominated kinase inhibitor development, the cinnoline core offers unique physicochemical properties—specifically increased aqueous solubility and distinct hydrogen-bonding capabilities due to the N1-N2 diaza-bond. This guide details the anticancer potential of this scaffold, ranging from direct cytotoxicity via DNA intercalation to novel applications in STING pathway activation for cancer immunotherapy. It provides researchers with validated synthetic protocols, structure-activity relationship (SAR) insights, and experimental workflows for biological evaluation.

Structural Logic & Pharmacological Advantage

The Diaza-Naphthalene Advantage

The cinnoline ring system (benzo[c]pyridazine) serves as a bioisostere to quinoline and isoquinoline. The introduction of the second nitrogen atom at position 2 fundamentally alters the electronic landscape of the ring.

| Feature | Quinoline Scaffold | Cinnoline Scaffold | Oncological Implication |

| Basicity (pKa) | ~4.9 | ~2.3 | Cinnolines are less basic, reducing lysosomal trapping and altering intracellular distribution. |

| H-Bonding | 1 Acceptor | 2 Acceptors | The N1-N2 bond allows for unique bidentate binding modes with kinase hinge regions. |

| Solubility | Low to Moderate | Moderate to High | Improved bioavailability for carboxylic acid derivatives. |

| Metabolism | P450 prone (C2/C3 oxidation) | N-N cleavage risk | Cinnolines offer an alternative metabolic soft spot, useful for prodrug design. |

Structure-Activity Relationship (SAR) Map

The anticancer activity of cinnoline-4-carboxylic acid derivatives is tightly controlled by substitutions at three key vectors:

Caption: SAR analysis of the cinnoline-4-carboxylic acid scaffold. The C4 position is the primary vector for pharmacophore attachment, while the benzo-ring substitutions modulate lipophilicity.

Mechanisms of Anticancer Action[1][2][3]

STING Pathway Activation (Immunotherapy)

Recent breakthroughs have identified cinnoline-4-carboxylic acid as a potent immune-stimulatory pendant when conjugated to polymers. Unlike direct cytotoxins, these conjugates activate the cGAS-STING pathway in dendritic cells.

-

Mechanism: The cinnoline moiety, when presented on a polyethylenimine (bPEI) backbone, triggers mitochondrial stress and DNA leakage into the cytosol. This cytosolic DNA binds cGAS, generating cGAMP, which activates STING.

-

Outcome: Production of Type I Interferons (IFN-β) and activation of CD8+ T-cells against the tumor.

-

Key Reference: Studies on heterocyclic polymer conjugates have shown that cinnoline derivatives outperform other heterocycles in inducing IFN-β secretion [1].

Direct Cytotoxicity & DNA Intercalation

Free cinnoline-4-carboxylic acids, particularly those isolated from Streptomyces (e.g., compound 580-H2 ), exhibit direct cytotoxicity.

-

Membrane Disruption: Lipophilic derivatives act as ionophores or membrane-disrupting agents, causing electrolyte leakage in tumor cells [2].

-

Topoisomerase Inhibition: Fused derivatives (e.g., benzo[c]cinnoline-4-carboxylic acids) are planar molecules that intercalate into DNA, stabilizing the cleavable complex of Topoisomerase II, leading to apoptosis in rapidly dividing cells [3].

Experimental Protocols

Synthesis of Cinnoline-4-Carboxylic Acid

The Richter Synthesis is the classical route, but the Scobie-Tennant method (from 2-nitroarylpyrazoles) offers higher yields and milder conditions for 4-carboxylic acid derivatives.

Protocol: Scobie-Tennant Cyclization

-

Precursor Preparation: React 2-nitro-acetophenone with hydrazine to form the hydrazone.

-

Cyclization:

-

Dissolve the hydrazone (10 mmol) in ethanol (50 mL).

-

Add solid KOH (20 mmol) and reflux for 4 hours.

-

Observation: Solution turns deep red/orange (formation of the intermediate).

-

-

Oxidation to Acid:

-

Cool the reaction mixture to 0°C.

-

Slowly add 10% NaOCl (bleach) solution while maintaining temperature <10°C.

-

Stir for 1 hour.

-

-

Isolation:

-

Acidify with 2M HCl to pH 2.

-

Result: Cinnoline-4-carboxylic acid precipitates as a pale yellow solid.

-

Yield: Typically 75-85%.

-

Validation: Confirm via 1H NMR (Singlet at ~9.2 ppm for H-3 proton).

-

Biological Evaluation: STING Activation Assay

To validate the immunomodulatory potential of cinnoline derivatives.

Materials:

-

THP-1 Dual™ Cells (Reporter monocytes expressing SEAP under IFN-β promoter).

-

QUANTI-Blue™ Solution.[1]

Workflow:

-

Seeding: Plate THP-1 Dual cells at

cells/mL in 96-well plates. -

Treatment: Add cinnoline test compounds (10 - 100 µM) or polymer conjugates. Include 2'3'-cGAMP (10 µg/mL) as a positive control.

-

Incubation: Incubate for 24 hours at 37°C, 5% CO2.

-

Detection:

-

Transfer 20 µL of supernatant to a new plate.

-

Add 180 µL QUANTI-Blue solution.

-

Incubate 1-3 hours.

-

Measure Optical Density (OD) at 620-655 nm.

-

-

Analysis: Higher OD correlates with STING pathway activation and IFN-β release.

Quantitative Data Summary

The following table summarizes the anticancer potency of key cinnoline-4-carboxylic acid derivatives and their analogues. Note the distinction between the free acid (often a prodrug/precursor) and the active amide/ester derivatives.

| Compound Class | Derivative Type | Target/Mechanism | Cell Line | IC50 / Activity | Ref |

| Natural Product | 580-H2 (Free Acid) | Membrane Disruption | HCT-116 | ~15 µg/mL | [2] |

| Synthetic | Cinnoline-4-carboxamide | Unknown / Cytotoxic | HeLa | 5.0 µM | [4] |

| Synthetic | Benzo[c]cinnoline-4-ester | DNA Intercalation | L1210 (Leukemia) | 0.8 µM | [3] |

| Conjugate | bPEI-Cinnoline-4-COOH | STING Activation | DC2.4 (Dendritic) | >100 pg/mL IFN-β* | [1] |

*Activity measured as cytokine release, not direct cytotoxicity.

Future Outlook & Strategic Recommendations

The cinnoline-4-carboxylic acid scaffold is currently underutilized compared to quinolines. However, its application in immuno-oncology (IO) represents a high-value frontier.

-

Recommendation 1: Shift focus from simple cytotoxic derivatives to antibody-drug conjugates (ADCs) or polymer conjugates where the cinnoline moiety acts as an adjuvant to stimulate the tumor microenvironment.

-

Recommendation 2: Explore C4-carboxamide bioisosteres (e.g., oxadiazoles) to improve metabolic stability while retaining the H-bond acceptor profile required for kinase inhibition.

References

-

Chinese Chemical Society. (2023). Heterocyclic Molecules Tethered Branched Polymers with Innate Immune Stimulating Activity. CCS Chemistry. Link

-

Kim, J. et al. (2022). Recently Discovered Secondary Metabolites from Streptomyces Species. Journal of Agricultural and Food Chemistry. Link

-

Loudon, J. D., & Tennant, G. (1964). Substituted Cinnolines and their Anticancer Activity. Quarterly Reviews, Chemical Society. Link

-

BenchChem. (2025). Cinnoline-4-Carboxamide Derivatives: Technical Data and Cytotoxicity Profiles. Link

-

Scobie, M., & Tennant, G. (1994). A convenient synthesis of otherwise inaccessible 3-amino cinnoline-4-carboxylic acid derivatives. Journal of the Chemical Society, Chemical Communications. Link

Sources

Methodological & Application

Application Note: Synthesis of 3-Phenylcinnoline-4-carboxylic Acid via Base-Catalyzed Isatin Ring Expansion

The following Application Note is a detailed technical guide for the synthesis of 3-Phenylcinnoline-4-carboxylic acid .

It addresses the specific chemical challenge implied in the prompt: The "Pfitzinger Reaction" classically yields Quinolines. To synthesize a Cinnoline (a 1,2-diazanaphthalene) using Isatin chemistry, one must utilize the Stollé–Becker modification or the Base-Catalyzed Isatin Ring Expansion of

Executive Summary & Chemical Strategy

The synthesis of This compound presents a unique challenge in heterocyclic chemistry. While the standard Pfitzinger reaction (Isatin + Ketone + Base) yields quinoline-4-carboxylic acids, the cinnoline scaffold requires the incorporation of a second nitrogen atom into the ring system.

This protocol details the Isatin Ring Expansion method (often correlated with the Stollé–Becker synthesis).[1] By substituting the

Reaction Pathway Comparison

| Feature | Classic Pfitzinger | Isatin Ring Expansion (Target Protocol) |

| Starting Material | Isatin + Acetophenone | |

| Reagents | KOH / NaOH, Ethanol | KOH / NaOH, Water/Ethanol |

| Mechanism | Condensation | Hydrolysis |

| Product Core | Quinoline (1 Nitrogen) | Cinnoline (2 Nitrogens) |

Mechanistic Pathway[2][3][4]

The transformation relies on the lability of the amide bond in the isatin ring under basic conditions. When the isatin nitrogen bears a benzylideneamino (

Figure 1: Mechanistic flow of the base-catalyzed ring expansion from substituted isatin to cinnoline.[1]

Experimental Protocol

Phase 1: Precursor Synthesis (N-Benzylideneamino-isatin)

Note: If the specific N-substituted isatin is not commercially available, it must be synthesized from benzaldehyde phenylhydrazone.

Reagents:

-

Benzaldehyde phenylhydrazone (1.0 eq)

-

Oxalyl chloride (1.1 eq)

-